![molecular formula C10H10ClN3OS B1355093 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine CAS No. 63894-67-7](/img/structure/B1355093.png)
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
Overview
Description
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core substituted with a morpholine ring and a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine typically involves the following steps:
Condensation Reaction: The starting material, methyl 3-aminothiophene-2-carboxylate, undergoes a condensation reaction with formamidine acetate to form the thieno[2,3-d]pyrimidine core.
Chlorination: The resulting compound is then chlorinated using reagents such as phosphorus oxychloride to introduce the chlorine atom at the 2-position of the thieno[2,3-d]pyrimidine ring.
Nucleophilic Substitution: Finally, the chlorinated intermediate undergoes nucleophilic substitution with morpholine to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions or with the aid of catalysts.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies investigating the inhibition of specific enzymes and signaling pathways involved in disease processes.
Industrial Applications: It is employed in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine: This compound has a similar structure but differs in the position of the chlorine atom and the thieno ring fusion.
Thieno[2,3-d]pyrimidine Derivatives: Various derivatives of thieno[2,3-d]pyrimidine with different substituents have been studied for their biological activities.
Uniqueness
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications .
Biological Activity
The compound 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (CAS: 63894-67-7) is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, its efficacy in different assays, and its potential therapeutic applications.
- Molecular Formula : CHClNOS
- Molecular Weight : 255.72 g/mol
The structure of the compound includes a chlorothieno moiety and a morpholine ring, which are significant for its biological interactions.
1. Estrogen Receptor Binding
Recent studies have highlighted the compound's activity as a ligand for estrogen receptors (ER). In vitro assays demonstrated that it binds to ERα with a binding affinity of 11 nM and an effective concentration (EC50) of 48 nM in reporter gene assays using HepG2 cells. This suggests that the compound may act as a non-steroidal estrogen receptor modulator, which could have implications in hormone-related therapies .
2. Cytotoxicity and Anti-Proliferative Effects
The cytotoxicity of this compound was evaluated using the BALB 3T3 cell line. The compound showed no significant cytotoxic effects at concentrations up to 4000 µg/mL , indicating a favorable safety profile for further testing .
In anti-proliferative assays against various cancer cell lines, the compound exhibited notable activity with an IC50 value of 13.42 µg/mL against MCF-10A cells, suggesting potential as an anti-cancer agent .
3. Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thieno[2,3-d]pyrimidine core can significantly affect biological activity. For instance, substituting groups at specific positions on the core led to variations in binding affinity and functional activity against ERα. The presence of a chlorine atom at the C-2 position was found to be optimal for maintaining activity .
Table 1: Biological Activity Summary of this compound
Case Study 1: Estrogen Modulation
In a study focusing on non-steroidal estrogens, this compound was identified as a promising candidate due to its ability to modulate estrogen receptor activity effectively. The research indicated that structural modifications could enhance binding affinity and selectivity towards ER subtypes, providing insights into designing more potent therapeutic agents for conditions like breast cancer .
Case Study 2: Anti-Cancer Activity
Another investigation assessed the anti-cancer potential of this compound using various cancer cell lines. The results demonstrated that it could inhibit cell proliferation effectively without significant toxicity in normal cell lines, indicating its potential as a selective anti-cancer agent. Further studies are warranted to explore its mechanisms of action and efficacy in vivo .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, thienopyrimidine scaffolds are functionalized at the 4-position using morpholine under basic conditions (e.g., NaH in THF or DMF at 60–80°C). Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of morpholine to halogenated intermediates (e.g., 2-chlorothieno[2,3-d]pyrimidine derivatives) . Purity can be enhanced by recrystallization in ethanol or acetonitrile.
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., morpholine integration at δ 3.5–3.7 ppm for N-CH2 groups) and absence of regioisomers.
- HRMS : Validate molecular weight (e.g., observed m/z 310.0451 for [M+H]+ vs. calculated 310.0448).
- IR : Key peaks include C-Cl stretching (~650 cm⁻¹) and morpholine ring vibrations (~1100 cm⁻¹).
Contradictions arise from solvent impurities or tautomerism; repeated drying and deuterated solvent selection mitigate these issues .
Q. What are the recommended safety protocols for handling and storing this compound?
- Methodological Answer :
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid contact with oxidizing agents due to potential chloride release.
- Waste Disposal : Neutralize with 10% NaOH and segregate halogenated waste for incineration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity against kinase targets?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinases (e.g., PI3Kα, CDK2) via the chlorothienopyrimidine core and morpholine’s hydrogen-bonding capacity.
- In Vitro Assays : Test inhibitory activity using ADP-Glo™ kinase assays (Promega) at varying concentrations (1 nM–10 µM). Compare IC₅₀ values against known inhibitors (e.g., PF-06454589 analogs) .
- Data Validation : Replicate assays in triplicate and use ANOVA to assess significance (p < 0.05).
Q. What strategies address low aqueous solubility during in vivo pharmacokinetic studies?
- Methodological Answer :
- Formulation : Use co-solvents (e.g., 10% DMSO in PBS) or cyclodextrin-based encapsulation.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at the morpholine nitrogen to enhance solubility, followed by enzymatic cleavage in vivo .
- Analytical QC : Monitor solubility via dynamic light scattering (DLS) and validate stability with LC-MS/MS .
Q. How can conflicting data on metabolic stability be resolved?
- Methodological Answer :
- Microsomal Assays : Compare liver microsome stability across species (human vs. rodent) using LC-MS quantification of parent compound depletion.
- Metabolite ID : Employ UPLC-QTOF to identify oxidative metabolites (e.g., morpholine N-oxide or thiophene ring hydroxylation).
- Statistical Analysis : Use Pearson correlation to align in vitro metabolic rates with in vivo clearance data .
Properties
IUPAC Name |
4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c11-10-12-8(14-2-4-15-5-3-14)7-1-6-16-9(7)13-10/h1,6H,2-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVVQAPITTYKRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CSC3=NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516014 | |
Record name | 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63894-67-7 | |
Record name | 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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